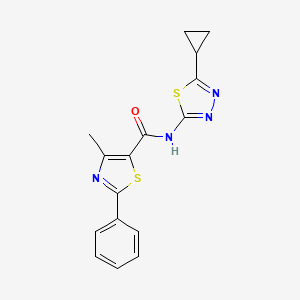

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a cyclopropyl group, a thiadiazole ring, a thiazole ring, and a carboxamide group

Properties

Molecular Formula |

C16H14N4OS2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C16H14N4OS2/c1-9-12(22-14(17-9)10-5-3-2-4-6-10)13(21)18-16-20-19-15(23-16)11-7-8-11/h2-6,11H,7-8H2,1H3,(H,18,20,21) |

InChI Key |

JIAAMHPRUXLDMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves multiple steps, typically starting with the preparation of the thiadiazole and thiazole rings. The cyclopropyl group is introduced through cyclopropanation reactions, and the carboxamide group is formed via amidation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)decanamide: This compound shares the thiadiazole ring but differs in the presence of a decanamide group instead of the thiazole and carboxamide groups.

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: This compound has a nitrobenzamide group instead of the thiazole and carboxamide groups.

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide: This compound contains a phenylthioacetamide group instead of the thiazole and carboxamide groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C18H21N5O3S

- Molecular Weight : 387.5 g/mol

Synonyms and Identifiers

- IUPAC Name : N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

- CAS Number : 4597419

- ChEBI ID : CHEBI:112189

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit promising anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings from Studies

-

Cytotoxicity :

- The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma), with IC50 values indicating effective inhibition of cell growth .

- In vitro assays have shown that the compound induces apoptosis in cancer cells, confirmed through caspase activation studies .

-

Mechanism of Action :

- The mechanism involves interaction with tubulin, leading to inhibition of microtubule polymerization, which is crucial for mitotic spindle formation during cell division .

- Docking studies suggest that the compound forms hydrogen bonds and π-cation interactions at the colchicine binding site on tubulin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure.

Observations from SAR Studies

- Substituents at the C-5 position of the thiadiazole ring significantly affect cytotoxicity. Electron-withdrawing groups enhance activity against certain cancer types .

- The presence of a phenyl group at the C-2 position of the thiazole ring also contributes positively to the anticancer effects .

Study 1: Antitumor Activity Evaluation

In a comprehensive study published in Molecules, various thiadiazole derivatives were screened for their anticancer potential. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 0.28 to 0.52 µg/mL against MCF7 and A549 cell lines .

Study 2: Apoptosis Induction Mechanism

Another study focused on understanding the apoptosis mechanism induced by this class of compounds. It was found that the activation of caspases 3, 8, and 9 was a critical factor in mediating cell death in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.